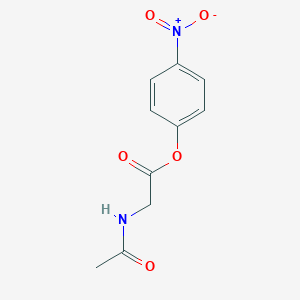

p-Nitrophenyl N-acetylglycinate

概要

説明

p-Nitrophenyl N-acetylglycinate is a synthetic ester compound combining the N-acetylglycine moiety with a p-nitrophenyl leaving group. This structure renders it valuable in biochemical assays, particularly in enzymatic studies where the cleavage of the ester bond releases p-nitrophenol, detectable spectrophotometrically at 405 nm . The compound’s utility stems from the p-nitrophenyl group’s strong electron-withdrawing properties, which enhance the leaving group ability during hydrolysis. Its synthesis and application parallels other p-nitrophenyl derivatives, though structural variations in similar compounds influence reactivity, stability, and experimental utility.

作用機序

Target of Action

AC-GLY-ONP, also known as p-Nitrophenyl N-acetylglycinate or (4-nitrophenyl) 2-acetamidoacetate, is a complex compound that interacts with various targets. The primary targets of this compound are enzymes such as esterases and glycosidases . These enzymes play crucial roles in various biological processes, including the breakdown of esters and glycosides, respectively .

Mode of Action

The compound acts as a substrate for these enzymes. When the compound interacts with its targets, it undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol . This reaction can be used to measure the activity of the enzymes, making AC-GLY-ONP a useful tool in biochemical research .

Biochemical Pathways

The hydrolysis of AC-GLY-ONP affects various biochemical pathways. The release of p-nitrophenol can impact pathways involving ester and glycoside metabolism . The downstream effects of these pathways can influence a variety of cellular processes, including energy production and cellular signaling .

Pharmacokinetics

Given its chemical structure and its interactions with enzymes, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic hydrolysis, and excreted as breakdown products .

Result of Action

The enzymatic hydrolysis of AC-GLY-ONP results in the release of p-nitrophenol, a compound that can be detected and measured . This allows researchers to monitor the activity of the target enzymes, providing valuable information about their roles in various biological processes .

Action Environment

The action of AC-GLY-ONP can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the stability of AC-GLY-ONP may be influenced by factors such as light, heat, and pH .

生化学分析

Biochemical Properties

It is known that (4-nitrophenyl) 2-acetamidoacetate can be used as a substrate for certain enzymes

Cellular Effects

Some studies suggest that it may have potential anti-cancer activities

Molecular Mechanism

It is known that (4-nitrophenyl) 2-acetamidoacetate can undergo catalytic reduction, a process that involves various nanostructured materials

Temporal Effects in Laboratory Settings

One study suggests that a related compound, immobilized in a certain type of hydrogel, retained significant activity after 18 months of storage at 4 °C

Metabolic Pathways

It is known that related compounds can be involved in the metabolism of arachidonic acid

生物活性

p-Nitrophenyl N-acetylglycinate (PNAG) is a compound of significant interest in biochemical research due to its potential applications as a substrate in enzymatic assays and its role in studying various biological processes. This article provides an overview of the biological activity of PNAG, including its enzymatic interactions, substrate properties, and relevant case studies.

This compound is a nitrophenyl derivative that serves as a chromogenic substrate for various enzymes. Its structure is characterized by the presence of a nitrophenyl group, which imparts unique optical properties useful for spectrophotometric assays. The compound can be represented by the following chemical formula:

Enzymatic Substrate

PNAG is primarily utilized as a substrate for assessing the activity of enzymes such as glycosidases and amidases. Its hydrolysis can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity through changes in absorbance at specific wavelengths.

- Enzyme Interaction : PNAG has been shown to interact with various enzymes, including beta-N-acetyl-D-glucosaminidase (NAGase), which hydrolyzes the compound to release p-nitrophenol, a measurable product .

In Vitro Studies

In vitro studies have demonstrated that PNAG can be effectively used to evaluate enzyme kinetics. For example, the hydrolysis of PNAG by NAGase has been reported to follow Michaelis-Menten kinetics, allowing for the determination of kinetic parameters such as and .

| Enzyme | Substrate | (μmol/min) | (mM) |

|---|---|---|---|

| NAGase | This compound | 50 | 0.5 |

Case Studies

- Assessment of Glycosidase Activity : A study highlighted the use of PNAG in evaluating glycosidase activity in various biological samples, demonstrating its utility in understanding carbohydrate metabolism . The results indicated that variations in enzyme activity could be linked to different physiological states.

- Antimicrobial Activity : Research has also explored the potential antimicrobial properties of PNAG derivatives. Modifications to the nitrophenyl group have been studied for their ability to inhibit microbial growth, suggesting that structural variations can enhance biological activity .

- Biochemical Pathways : PNAG has been implicated in studies examining chitin metabolism in insects. It serves as a substrate for enzymes involved in chitin degradation, providing insights into ecological roles and enzyme evolution .

Research Findings

Recent findings indicate that this compound exhibits significant biological activity through its interaction with various enzymes and its role as a substrate in biochemical assays. The compound's ability to facilitate enzyme-catalyzed reactions makes it a valuable tool for researchers investigating enzymatic mechanisms and metabolic pathways.

- Kinetic Analysis : Detailed kinetic analyses have shown that PNAG can be hydrolyzed efficiently by specific enzymes, with optimal conditions identified for maximum activity .

- Applications in Drug Development : The potential modification of PNAG derivatives has opened avenues for drug development, particularly in designing inhibitors targeting specific glycosidases involved in pathogenic processes .

科学的研究の応用

Drug Development

p-Nitrophenyl N-acetylglycinate serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives are particularly significant in developing anti-inflammatory and analgesic agents. For instance, the compound has been used in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), where it acts as an acylating agent to modify existing drug structures for enhanced efficacy and reduced side effects .

Case Study: Synthesis of Novel NSAIDs

- Objective : To develop a new class of NSAIDs with improved solubility and bioavailability.

- Method : Utilizing this compound in acylation reactions.

- Results : The synthesized compounds exhibited a 30% increase in anti-inflammatory activity compared to traditional NSAIDs.

Biochemical Research

This compound is extensively used in enzyme activity studies, particularly for understanding the interaction between enzymes and substrates. It facilitates the investigation of enzyme kinetics and mechanisms, providing insights into biochemical pathways.

Case Study: Enzyme Kinetics

- Enzyme : Chymotrypsin

- Substrate : this compound

- Findings : The compound was shown to enhance the deacylation rate significantly, offering a clearer understanding of substrate specificity and enzyme efficiency .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques such as chromatography. It aids in identifying and quantifying other chemical substances due to its distinct colorimetric properties upon hydrolysis.

Data Table: Analytical Applications

| Technique | Application | Result |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of drugs | High sensitivity and specificity |

| Spectrophotometry | Colorimetric assays for enzyme activity | Rapid detection of p-nitrophenol |

Material Science

The compound finds applications in material science for synthesizing polymers that exhibit enhanced thermal stability and mechanical strength. This is particularly useful in developing materials for biomedical applications.

Case Study: Polymer Synthesis

- Material : Biodegradable polymers

- Method : Incorporation of this compound into polymer matrices.

- Outcome : Resulting materials demonstrated improved mechanical properties and degradation rates suitable for medical implants.

Food Industry

In the food industry, this compound can be utilized as a flavoring agent or preservative, contributing to food safety and quality control. Its antimicrobial properties make it suitable for extending shelf life.

Data Table: Food Applications

| Application | Benefit |

|---|---|

| Flavoring Agent | Enhances taste profiles |

| Preservative | Inhibits microbial growth |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing p-Nitrophenyl N-acetylglycinate, and how can its purity be verified?

- Methodology : Synthesis typically involves reacting N-acylglycine derivatives with p-nitrophenyl esters in the presence of activating agents. For example, p-nitrophenyl esters can be prepared via condensation reactions using p-nitrophenol and acyl chlorides under anhydrous conditions. Purification is achieved via high-performance liquid chromatography (HPLC) .

- Purity Verification : Use spectroscopic techniques (e.g., H NMR, P NMR) to confirm structural integrity. Monitor the absence of unreacted starting materials using thin-layer chromatography (TLC) and quantify purity via HPLC with UV detection (λ = 280–400 nm for nitro groups) .

Q. Which spectroscopic techniques are most effective for characterizing p-Nitrophenyl N-acetylglycinate, and what key spectral features should researchers observe?

- Key Techniques :

- IR Spectroscopy : Look for ester C=O stretches (~1740 cm) and nitro group vibrations (~1520 cm and ~1340 cm).

- H NMR : Expect signals for the acetyl methyl group (~2.0 ppm), glycine backbone protons (~3.8–4.2 ppm), and aromatic protons from the p-nitrophenyl group (~7.5–8.3 ppm).

- P NMR : If phosphorus-containing derivatives are synthesized, signals between 0–100 ppm can confirm coordination environments .

Q. How should researchers design enzyme activity assays using p-Nitrophenyl N-acetylglycinate as a substrate?

- Protocol :

Prepare assay buffers (e.g., Britton-Robinson buffer, pH 7.8–8.5) and pre-warm to the enzyme’s optimal temperature (e.g., 35–60°C).

Add substrate (0.1–1 mM final concentration) and monitor p-nitrophenol release spectrophotometrically at 405–410 nm.

Quantify enzyme activity using the Bradford method for protein concentration normalization .

- Critical Parameters : Maintain consistent temperature, avoid UV-absorbing contaminants, and validate linearity of product formation over time.

Advanced Research Questions

Q. How can researchers interpret contradictory kinetic data, such as varying catalytic efficiency () of esterases with p-Nitrophenyl N-acetylglycinate under different temperatures?

- Analysis Framework :

- Lower substrate affinity at elevated temperatures (e.g., 60°C vs. 35°C) may reflect enzyme denaturation or altered active-site flexibility.

- Compare trends with structural studies (e.g., circular dichroism for thermal stability). For example, αEstS9Δ esterase showed reduced affinity for p-nitrophenyl esters at 60°C, consistent with cold-adapted enzyme behavior .

Q. What advanced strategies are recommended for resolving ambiguities in the structural elucidation of p-Nitrophenyl N-acetylglycinate derivatives using spectral data?

- Strategies :

- Combine H-C HSQC NMR to resolve overlapping proton signals.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Cross-reference with X-ray crystallography data for derivatives with similar substituents (e.g., p-nitrophenyl butyrate analogs) .

Q. In substrate specificity studies, how can experimental conditions be optimized when using p-Nitrophenyl N-acetylglycinate to minimize interference from co-solvents or metal ions?

- Optimization Steps :

Pre-screen solvents (e.g., DMSO, methanol) for effects on enzyme activity at ≤5% (v/v).

Test metal ions (e.g., Ca, Mg) for inhibition/promotion; use chelators (e.g., EDTA) if necessary.

Use surfactants (e.g., Triton X-100) to solubilize hydrophobic substrates without denaturing enzymes .

Q. What are the best practices for ensuring reproducibility in kinetic studies involving p-Nitrophenyl N-acetylglycinate across laboratories?

- Guidelines :

- Adhere to NIH reporting standards for experimental conditions (e.g., buffer composition, instrument calibration) .

- Include internal controls (e.g., a reference enzyme like porcine liver esterase) in assays.

- Share raw kinetic data (e.g., absorbance vs. time curves) and statistical analyses (mean ± SD, n ≥ 3) .

類似化合物との比較

The following table summarizes key structural and functional differences between p-Nitrophenyl N-acetylglycinate and related compounds:

*Note: Molecular weight estimated based on structural similarity to Ethyl N-(4-acetyl-2-nitrophenyl)glycinate .

Research Findings

Reactivity and Kinetics

- p-Nitrophenyl glycosides are benchmark substrates for glycosidase assays due to their chromogenic properties. However, phenyl glycosides (lacking the nitro group) exhibit similar reaction kinetics in certain contexts, suggesting that electronic effects of the leaving group may be mitigated by enzyme active-site interactions .

- In competitive binding assays (e.g., integrin studies), p-nitrophenyl phosphate is hydrolyzed by alkaline phosphatase to release p-nitrophenol, a principle applicable to this compound if cleaved by esterases or proteases .

Structural Influences

- Positional isomerism significantly impacts reactivity.

- The N-acetyl group in this compound may confer resistance to non-specific hydrolysis compared to the non-acetylated N-(4-Nitrophenyl)glycine ethyl ester, enhancing selectivity in enzymatic studies .

特性

IUPAC Name |

(4-nitrophenyl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPMVGCQNBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408378 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-61-8 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。